5-[(4-Chloro-2,5-dimethylphenyl)sulfinyl]-1,2,3-thiadiazole
Overview
Description
It is a member of the thiadiazole family, characterized by a thiadiazole ring structure with a sulfinyl group attached to a chlorinated dimethylphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chloro-2,5-dimethylphenyl)sulfinyl]-1,2,3-thiadiazole typically involves the reaction of 4-chloro-2,5-dimethylphenyl sulfoxide with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Chloro-2,5-dimethylphenyl)sulfinyl]-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(4-Chloro-2,5-dimethylphenyl)sulfinyl]-1,2,3-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used as a pesticide to protect crops from pests.
Mechanism of Action
The mechanism of action of 5-[(4-Chloro-2,5-dimethylphenyl)sulfinyl]-1,2,3-thiadiazole involves the inhibition of mitochondrial electron transport in pests. This leads to a disruption of ATP production, ultimately causing the death of the pest. The compound targets the mitochondrial complex I, interfering with the normal function of the electron transport chain.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Chloro-2-methylphenyl)sulfinyl]-1,2,3-thiadiazole
- 5-[(4-Bromo-2,5-dimethylphenyl)sulfinyl]-1,2,3-thiadiazole
- 5-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-1,2,3-thiadiazole
Uniqueness
5-[(4-Chloro-2,5-dimethylphenyl)sulfinyl]-1,2,3-thiadiazole is unique due to its specific substitution pattern and the presence of a sulfinyl group. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-(4-chloro-2,5-dimethylphenyl)sulfinylthiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS2/c1-6-4-9(7(2)3-8(6)11)16(14)10-5-12-13-15-10/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCUQVSGWDMLBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)C2=CN=NS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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